3-Methylpentanenitrile

CAS No.: 21101-88-2

Cat. No.: VC3849706

Molecular Formula: C6H11N

Molecular Weight: 97.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21101-88-2 |

|---|---|

| Molecular Formula | C6H11N |

| Molecular Weight | 97.16 g/mol |

| IUPAC Name | 3-methylpentanenitrile |

| Standard InChI | InChI=1S/C6H11N/c1-3-6(2)4-5-7/h6H,3-4H2,1-2H3 |

| Standard InChI Key | MMRQLDRBAXLMRH-UHFFFAOYSA-N |

| SMILES | CCC(C)CC#N |

| Canonical SMILES | CCC(C)CC#N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

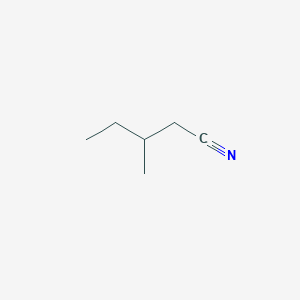

3-Methylpentanenitrile (CAS 21101-88-2) belongs to the nitrile family, featuring a cyano group (-C≡N) attached to a branched pentane chain. Its IUPAC name, 3-methylpentanenitrile, reflects the methyl substituent on the third carbon of the pentanenitrile backbone . The structural formula (SMILES: CCC(C)CC#N) and InChIKey (MMRQLDRBAXLMRH-UHFFFAOYSA-N) confirm its connectivity .

Table 1: Structural Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₆H₁₁N | |

| Molecular weight | 97.16 g/mol | |

| SMILES | CCC(C)CC#N | |

| InChIKey | MMRQLDRBAXLMRH-UHFFFAOYSA-N |

Physicochemical Properties

Spectral Characteristics

-

GC-MS Retention Index: 1241 on HP-Innowax columns, aiding identification in complex mixtures .

-

Mass Spectra: Dominant fragments at m/z 97 (molecular ion) and 55 (loss of -C≡N) .

Natural Occurrence and Industrial Relevance

Role in Flavor Chemistry

3-Methylpentanenitrile is a volatile organic compound (VOC) in dandelion honey, contributing to its aroma profile . Headspace analysis via solid-phase microextraction (SPME) coupled with GC-MS detected it at concentrations up to 12% of total volatiles, highlighting its significance as a flavor marker .

Synthetic Applications

While direct synthetic routes are underdocumented, its structural analogs (e.g., 3-benzyl-3-methylpentanenitrile) are intermediates in organic synthesis, particularly in Strecker amino acid preparations . Industrial use remains niche, with suppliers like Vulcanchem offering it for research.

Analytical Methodologies

Gas Chromatography Techniques

-

GC-FID/GC-MS: Standard methods for quantification in botanical extracts .

-

SPME Optimization: Fiber coatings (e.g., polydimethylsiloxane) enhance extraction efficiency for trace volatiles .

Table 2: Analytical Conditions for GC-MS Detection

| Parameter | Value | Source |

|---|---|---|

| Column | HP-Innowax (50 m × 0.20 mm) | |

| Temperature ramp | 45°C → 190°C at 4°C/min | |

| Carrier gas | Helium (1.0 mL/min) |

Chiral Resolution

Enantiomeric separation requires chiral stationary phases (e.g., cyclodextrin derivatives), though published protocols are scarce .

Toxicological Profile

Subchronic Inhalation Study

A 4-week OECD 412-compliant study in Sprague-Dawley rats exposed to 0–4,540 ppm revealed:

-

Findings: No mortality, clinical signs, or histopathological abnormalities .

-

Organ Weight Changes: Dose-dependent liver weight increase in males, deemed non-adverse .

Future Research Directions

-

Synthetic Routes: Elucidate efficient enantioselective syntheses for pharmaceutical applications.

-

Ecotoxicology: Assess environmental persistence and bioaccumulation potential.

-

Flavor Impact: Correlate concentration thresholds with sensory perception in food matrices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume